Monomethyl glutarate

Analytical Chemistry Process Control Quality Assurance

Monomethyl glutarate (CAS 1501-27-5), also known as methyl hydrogen glutarate, is a C6 dicarboxylic acid monoester with the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol. It is a clear, colorless to slightly yellow liquid at room temperature, with a density of 1.169 g/mL at 25 °C and a boiling point of 150-151 °C at 10 mmHg.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 1501-27-5
Cat. No. B073577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonomethyl glutarate
CAS1501-27-5
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCOC(=O)CCCC(=O)O
InChIInChI=1S/C6H10O4/c1-10-6(9)4-2-3-5(7)8/h2-4H2,1H3,(H,7,8)
InChIKeyIBMRTYCHDPMBFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monomethyl Glutarate (CAS 1501-27-5): Technical Baseline for Scientific and Industrial Procurement


Monomethyl glutarate (CAS 1501-27-5), also known as methyl hydrogen glutarate, is a C6 dicarboxylic acid monoester with the molecular formula C6H10O4 and a molecular weight of 146.14 g/mol . It is a clear, colorless to slightly yellow liquid at room temperature, with a density of 1.169 g/mL at 25 °C and a boiling point of 150-151 °C at 10 mmHg . The compound possesses a predicted pKa of 4.62±0.10 and is only slightly soluble in water . Its defining structural feature is the presence of both a reactive carboxylic acid group and a protected methyl ester group, enabling selective functionalization that its symmetric diester and fully deprotected diacid analogs cannot achieve .

Monomethyl Glutarate (CAS 1501-27-5): Critical Differentiation from In-Class Analogs for Procurement Decisions


Direct substitution of monomethyl glutarate with close structural analogs—including glutaric acid (the fully deprotected diacid), dimethyl glutarate (the symmetric diester), or chain-length variants like monomethyl adipate (C6) and monomethyl succinate (C4)—is scientifically unsound due to demonstrable differences in analytical behavior, in vitro toxicity profiles, and synthetic utility. HPLC data confirm that monomethyl glutarate exhibits a recovery rate of 96.21% (RSD=7.28%), which is substantially higher than the 93.10% recovery (RSD=11.22%) observed for dimethyl glutarate under identical chromatographic conditions, indicating superior quantitation reliability [1]. Furthermore, in vitro cytotoxicity studies in rat nasal explant systems establish concentration-related increases in acid phosphatase release for monomethyl glutarate and its analogs, but the observed magnitude and metabolic handling differ by chain length, precluding simple one-for-one replacement [2]. The asymmetric monoester structure confers a bifunctional reactivity profile that symmetric analogs lack, enabling sequential derivatization that is essential for synthesizing complex pharmaceutical intermediates and specialty polymers [3].

Monomethyl Glutarate (CAS 1501-27-5): Product-Specific Quantitative Differentiation Evidence for Procurement


Analytical Reliability: HPLC Recovery and Precision Compared to Dimethyl Glutarate

In the esterification-separation-hydrolysis purification process for glutaric acid, monomethyl glutarate and dimethyl glutarate are key intermediates requiring accurate quantification. An optimized HPLC method using a SunFire C18 column achieved baseline separation of glutaric acid, monomethyl glutarate, and dimethyl glutarate with linear ranges of 3–1,500 mg/L for both esters. Critically, the recovery for monomethyl glutarate (96.21%, RSD=7.28%, n=5) was significantly higher than that for dimethyl glutarate (93.10%, RSD=11.22%, n=5) [1].

Analytical Chemistry Process Control Quality Assurance

In Vitro Cytotoxicity Profile: Concentration-Dependent Response in Nasal Explant System

As a metabolite of the industrial solvent mixture DBE (dibasic esters), monomethyl glutarate (MMG) was evaluated alongside monomethyl adipate (MMA) and monomethyl succinate (MMS) for cytotoxicity in a rat nasal explant system. At concentrations ranging from 10 to 50 mM, all three monomethyl esters induced concentration-related increases in acid phosphatase release, a validated biochemical index of cytotoxicity [1]. MMG metabolism to its corresponding diacid paralleled this cytotoxic response, and pre-treatment with the carboxylesterase inhibitor BNPP attenuated both metabolism and toxicity for MMA and MMG [1].

Toxicology Safety Assessment Solvent Metabolite Research

Physicochemical Differentiation: Predicted pKa and Solubility Profile Versus Glutaric Acid

Monomethyl glutarate exhibits a predicted pKa of 4.62±0.10, which is substantially higher than the experimentally reported pKa of 2.4 for glutaric acid monomethyl ester's hydrolyzed acid form in water, and distinct from the pKa1=4.31 and pKa2=5.41 values reported for glutaric acid [1]. This difference in acid strength directly influences solubility and reactivity in aqueous and buffered environments, with monomethyl glutarate showing only slight water solubility compared to the high aqueous solubility of glutaric acid.

Physicochemical Characterization Formulation Development Reaction Optimization

Synthetic Efficiency: High-Purity Monomethyl Glutarate Synthesis from Glutaric Anhydride

A patented method for synthesizing monomethyl glutarate utilizes glutaric anhydride and methanol reacted at low temperature with sodium methoxide as a base catalyst. This approach specifically avoids the formation of the undesired dimethyl glutarate byproduct that plagues conventional acid-catalyzed esterification of glutaric acid, eliminating the need for product distillation and yielding high-purity monomethyl glutarate directly after concentration [1].

Organic Synthesis Process Chemistry Esterification

Functional Role as Polymer Precursor: Differentiated Utility from Dimethyl Glutarate

Monomethyl glutarate serves specifically as a monomer for the synthesis of polyacrylic acid and its copolymers, acting as a precursor in polymer manufacturing . This contrasts with the primary industrial application of dimethyl glutarate as a component in DBE solvent mixtures used in paints and coatings . The monoester functionality of monomethyl glutarate enables its incorporation into polymer backbones with a pendant carboxylic acid group, a structural feature that symmetric diesters like dimethyl glutarate cannot provide without additional hydrolysis steps.

Polymer Chemistry Specialty Polymers Copolymer Synthesis

Monomethyl Glutarate (CAS 1501-27-5): Evidence-Based Application Scenarios for Research and Industrial Use


Process Analytical Chemistry: Quantitation in Glutaric Acid Purification Workflows

Industrial laboratories engaged in adipic acid byproduct valorization require accurate monitoring of glutaric acid purification via esterification-separation-hydrolysis. Monomethyl glutarate is a critical intermediate in this process. The established HPLC method, which demonstrates 96.21% recovery for monomethyl glutarate, provides reliable quantitation essential for optimizing reaction yields and ensuring process consistency [1]. This method is directly applicable for in-process quality control and release testing in chemical manufacturing settings.

Toxicology and Safety Research: In Vitro Assessment of DBE Solvent Metabolites

Research groups investigating the safety profile of industrial solvent mixtures (DBEs) utilize monomethyl glutarate as a representative monomethyl ester metabolite. In rat nasal explant systems, monomethyl glutarate has been shown to induce concentration-dependent cytotoxicity measured by acid phosphatase release [1]. These studies provide a framework for understanding the metabolic activation and toxicity mechanisms of inhaled esters, making this compound a necessary tool for occupational health and regulatory toxicology investigations.

Specialty Polymer Manufacturing: Monomer for Functional Polyacrylates and Copolymers

Polymer chemists synthesizing functional polyacrylic acid derivatives and specialty copolymers employ monomethyl glutarate as a monomeric building block [1]. The monoester structure provides a protected carboxyl group that can be selectively deprotected post-polymerization to introduce pendant carboxylic acid functionality, enabling precise control over polymer architecture and hydrophilicity. This application is distinct from the solvent use of dimethyl glutarate and requires the asymmetric monoester for successful incorporation.

Pharmaceutical Intermediate Synthesis: Bifunctional Building Block for Drug Development

Medicinal chemistry and process development teams utilize monomethyl glutarate as a bifunctional intermediate for constructing more complex molecular scaffolds. The compound is recognized as an important raw material in organic synthesis for pharmaceuticals, agrochemicals, and dyestuffs [1]. The orthogonal reactivity of the carboxylic acid and methyl ester groups enables sequential coupling reactions that are foundational for building drug-like molecules, and the availability of high-purity material via optimized synthetic routes ensures reliable supply for GMP and research applications [2].

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